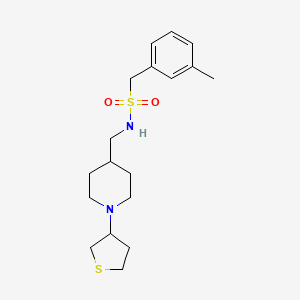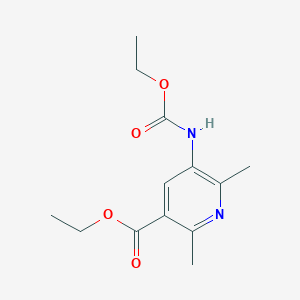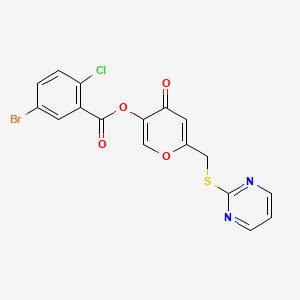
N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide, also known as CTOP, is a compound that has become increasingly important in scientific research. CTOP is a selective antagonist of the mu-opioid receptor, which is involved in pain perception, reward, and addiction. The ability to selectively block the mu-opioid receptor has led to numerous applications in the study of pain and addiction.
作用机制
N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide selectively binds to the mu-opioid receptor and blocks its activation by endogenous opioid peptides such as enkephalins and endorphins. This blockade of the mu-opioid receptor results in a reduction in pain perception and a decrease in the rewarding effects of opioid drugs. This compound has been shown to be highly specific for the mu-opioid receptor, which makes it a valuable tool for studying the receptor's function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound blocks the activation of the mu-opioid receptor by endogenous opioid peptides. In vivo studies have shown that this compound reduces pain perception and decreases the rewarding effects of opioid drugs. This compound has also been shown to have a long duration of action, which makes it useful for studying the mu-opioid receptor over extended periods of time.
实验室实验的优点和局限性
One advantage of using N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide in lab experiments is its high selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the receptor's function without interfering with other receptors. Another advantage is its long duration of action, which allows for extended experiments. One limitation of this compound is that it is not orally bioavailable, which limits its use in certain experiments.
未来方向
There are numerous future directions for the use of N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide in scientific research. One area of interest is the study of the mu-opioid receptor in pain perception and addiction. This compound could be used to study the role of the receptor in these processes and to develop new treatments for pain and addiction. Another area of interest is the development of new this compound analogs with improved selectivity and bioavailability. These analogs could be used to study the mu-opioid receptor in new ways and to develop new treatments for pain and addiction.
Conclusion
This compound, or this compound, is a compound that has become increasingly important in scientific research. This compound is a selective antagonist of the mu-opioid receptor, which makes it a valuable tool for studying the receptor's function in pain perception and addiction. This compound has numerous advantages for lab experiments, including its high selectivity and long duration of action. There are numerous future directions for the use of this compound in scientific research, including the study of the mu-opioid receptor in pain perception and addiction, and the development of new this compound analogs with improved selectivity and bioavailability.
合成方法
N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide can be synthesized using a variety of methods, but one common approach involves the reaction of cinnamyl chloride with 4-methylpiperazine in the presence of a base. The resulting compound is then reacted with tosyl chloride to form the final product. This method has been optimized to produce high yields of pure this compound.
科学研究应用
N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide has been widely used in scientific research to study the mu-opioid receptor and its role in pain and addiction. This compound has been shown to be a highly selective antagonist of the mu-opioid receptor, which makes it a valuable tool for studying the receptor's function. This compound has been used in a variety of experiments, including in vitro studies of receptor signaling and in vivo studies of pain perception and drug addiction.
属性
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-19-10-12-21(13-11-19)29(27,28)25(14-6-9-20-7-4-3-5-8-20)22(26)24-17-15-23(2)16-18-24/h3-13H,14-18H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQOLHAMXFBSJS-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=CC2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C/C=C/C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B2622500.png)

![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B2622503.png)
![7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2622507.png)
![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2622509.png)

![2-Pyridazin-3-yloxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2622511.png)

![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2622515.png)
![Dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride](/img/structure/B2622519.png)


![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2622522.png)
![N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2622523.png)